molecular formula C24H27NO4 B1334001 Fmoc-gabapentin CAS No. 882847-19-0

Fmoc-gabapentin

Cat. No.: B1334001
CAS No.: 882847-19-0
M. Wt: 393.5 g/mol
InChI Key: JQJOWILVGOJWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-gabapentin is a derivative of gabapentin, an anticonvulsant and analgesic medication, modified with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly used in peptide synthesis as a protecting group for amino acids. This modification allows for the use of gabapentin in various analytical and synthetic applications, particularly in the field of peptide chemistry.

Mechanism of Action

Target of Action

Fmoc-gabapentin is a compound that combines the structures of gabapentin and the fluorenylmethyloxycarbonyl (Fmoc) group . Gabapentin’s primary target is the auxiliary α2δ-1 subunit of voltage-gated calcium channels . This subunit plays a crucial role in the transmission of pain signals in the nervous system .

Mode of Action

It is believed that gabapentin binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing the influx of calcium and thereby decreasing the release of excitatory neurotransmitters . The Fmoc group, on the other hand, is a protecting group used in organic synthesis, particularly for amines .

Biochemical Pathways

Gabapentin, and likely this compound, affects several biochemical pathways. It inhibits the influx of calcium, reducing the release of excitatory neurotransmitters . This can lead to downstream effects such as decreased neuronal excitability and reduced transmission of pain signals .

Result of Action

The action of gabapentin results in decreased neuronal excitability and reduced transmission of pain signals, making it effective in the management of peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures

Action Environment

The action of this compound, like that of gabapentin, can be influenced by various environmental factors. For example, the degradation of gabapentin-N-FMOC and FMOC-Cl to FMOC-OH occurs simultaneously in the presence of a basic reaction medium, which is specific for gabapentin derivatization . This degradation reaction is accelerated at temperatures above 45 °C and also by the time of contact of the reactant and product with the basic medium .

Biochemical Analysis

Biochemical Properties

Fmoc-gabapentin interacts with various biomolecules, primarily the α2δ-1 subunit of voltage-gated calcium channels . This interaction inhibits the excitatory influx of calcium, reducing the activation of pain-signaling neurons . It also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation .

Cellular Effects

This compound has been shown to influence cell function by inhibiting glutamate release and interfering with the activation of NMDA receptors . It enhances GABA synthesis and increases cell-surface expression of δGABAA receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the α2δ-1 protein subunit of voltage-gated calcium channels in the central nervous system . This binding blocks the excitatory influx of calcium, inhibiting nerve injury-induced trafficking of α1 pore-forming units of calcium channels .

Dosage Effects in Animal Models

In animal models, gabapentin has shown to be useful in the treatment of epilepsy, chronic, neuropathic, and post-operative pain, and anxiety . Specific dosage effects of this compound in animal models have not been extensively studied.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of NF-kB activation and subsequent production of inflammatory cytokines . It also stimulates the purinergic adenosine A1 receptor, supporting its anti-inflammatory and wound-healing properties .

Transport and Distribution

Gabapentin is known to be transported across the blood-brain barrier, suggesting that this compound may have similar transport mechanisms .

Subcellular Localization

Given its interactions with voltage-gated calcium channels, it is likely to be localized in areas of the cell where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-gabapentin typically involves the reaction of gabapentin with 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is carried out in a basic medium, such as a borate buffer at pH 9.5, and is usually performed at room temperature. The reaction proceeds efficiently with a 2:1 molar ratio of Fmoc-Cl to gabapentin, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically monitored using high-performance liquid chromatography (HPLC) to ensure the complete conversion of gabapentin to this compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-gabapentin undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to yield free gabapentin.

    Derivatization Reactions: this compound can be further derivatized with other reagents to introduce additional functional groups for specific applications.

Common Reagents and Conditions

    Fmoc-Cl: Used for the initial derivatization of gabapentin.

    Piperidine: Commonly used for the removal of the Fmoc group.

    Borate Buffer: Maintains the basic pH required for the reaction.

Major Products Formed

The primary product of the reaction between gabapentin and Fmoc-Cl is this compound. Upon removal of the Fmoc group, free gabapentin is regenerated .

Scientific Research Applications

Fmoc-gabapentin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Valine: Similar to Fmoc-gabapentin, used in the synthesis of peptides and proteins.

    Fmoc-Lysine: Widely used in peptide synthesis for introducing lysine residues.

Uniqueness

This compound is unique due to its dual functionality as both a derivative of gabapentin and an Fmoc-protected compound. This dual functionality allows it to be used in a variety of applications, from peptide synthesis to analytical chemistry, making it a versatile tool in scientific research .

Properties

IUPAC Name

2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-22(27)14-24(12-6-1-7-13-24)16-25-23(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,1,6-7,12-16H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJOWILVGOJWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373234
Record name fmoc-gabapentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-19-0
Record name fmoc-gabapentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-gabapentin
Reactant of Route 2
Reactant of Route 2
Fmoc-gabapentin
Reactant of Route 3
Reactant of Route 3
Fmoc-gabapentin
Reactant of Route 4
Reactant of Route 4
Fmoc-gabapentin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Fmoc-gabapentin
Reactant of Route 6
Reactant of Route 6
Fmoc-gabapentin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.